molecular formula C14H14ClNO2S B4426879 N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B4426879
M. Wt: 295.8 g/mol
InChI Key: OEVOCMLJBILZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a 4-chloro-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-chloro-2-methylaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This compound has been found to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase the levels of neurotransmitters, leading to improved cognitive function and potential therapeutic effects.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide: This compound has a similar structure but with an ethoxy group instead of a phenyl group.

    4-Chloro-2-methylaniline: This compound is a precursor in the synthesis of this compound and has similar chemical properties.

    N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: This compound has a methylthio group instead of a sulfonamide group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-9-13(15)7-8-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVOCMLJBILZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.